![molecular formula C25H32N4O3S B2749912 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477303-32-5](/img/structure/B2749912.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes, like the compound , is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique and complex. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are unique due to their structure. They are known for their high reactivity, which offers extensive opportunities for their utilization in various applications .Scientific Research Applications
- Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been investigated for its antiviral potential. Researchers have explored its efficacy against viral infections, including influenza and other RNA viruses. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s unique structure, combining adamantane, benzyl, and triazole moieties, makes it an interesting candidate for chemical biology and drug discovery. Scientists have synthesized derivatives based on this scaffold to explore their interactions with biological targets, such as enzymes or receptors. These efforts aim to identify novel therapeutic agents .
- Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate may exhibit antifungal activity. Researchers have investigated its effects against fungal pathogens, including yeasts and molds. Understanding its mode of action and potential applications in treating fungal infections is an ongoing area of study .
- The sulfur-containing triazole group in the compound can serve as a ligand for coordination chemistry. Researchers have explored its ability to form complexes with transition metals, potentially leading to novel materials or catalysts. Investigating the coordination behavior and reactivity of Oprea1_828397 derivatives is an exciting avenue .
- The crystal structure of ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate has been determined. This compound provides valuable data for biophysical studies, including understanding intermolecular interactions, packing arrangements, and crystal lattice dynamics. Such insights aid in designing new crystalline materials .
- Researchers have explored the pharmacokinetic properties of Oprea1_828397 derivatives. These investigations include absorption, distribution, metabolism, and excretion studies. Additionally, the compound’s potential as a prodrug or part of a drug delivery system has been considered. Tailoring its properties for specific applications remains an active research area .
Antiviral Activity
Chemical Biology and Medicinal Chemistry
Antifungal Properties
Materials Science and Coordination Chemistry
Biophysical Studies and Crystallography
Pharmacokinetics and Drug Delivery
Mechanism of Action
Future Directions
The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives . There is also a focus on creating and utilizing new materials based on natural and synthetic nanodiamonds . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-2-32-22(30)16-33-24-28-27-21(29(24)15-17-6-4-3-5-7-17)14-26-23(31)25-11-18-8-19(12-25)10-20(9-18)13-25/h3-7,18-20H,2,8-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKRZDBOPSMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
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